molecular formula C23H18N2O4 B2893948 3-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-phenylurea CAS No. 923211-10-3

3-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-phenylurea

Cat. No.: B2893948
CAS No.: 923211-10-3
M. Wt: 386.407
InChI Key: XGLWURHKGBOSJY-UHFFFAOYSA-N
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Description

3-[2-(4-Methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-phenylurea is a synthetic coumarin derivative with a phenylurea substituent at the 6-position of the chromen-4-one core and a 4-methoxyphenyl group at the 2-position. The chromen-4-one scaffold is a well-studied pharmacophore known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties . The methoxy group at the para position of the phenyl ring and the urea linkage at position 6 may influence solubility, bioavailability, and target-binding interactions.

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-28-18-10-7-15(8-11-18)22-14-20(26)19-13-17(9-12-21(19)29-22)25-23(27)24-16-5-3-2-4-6-16/h2-14H,1H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLWURHKGBOSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-phenylurea typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 4-methoxybenzaldehyde with a suitable chromone derivative under acidic conditions to form the chromenyl intermediate. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-phenylurea undergoes various chemical reactions, including:

    Oxidation: The chromenyl ring can be oxidized under specific conditions to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted analogs, each with potential unique biological activities.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.

    Biology: The compound exhibits significant antioxidant and antimicrobial properties, making it a candidate for biological studies.

    Medicine: Due to its chromenyl structure, it has been investigated for its potential anti-cancer, anti-inflammatory, and neuroprotective effects.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-phenylurea involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation. For example, it can inhibit specific enzymes involved in the production of reactive oxygen species, thereby exerting its antioxidant effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural and functional features of 3-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-phenylurea with analogous chromenone derivatives:

Compound Core Structure Substituents Functional Groups Molecular Weight Potential Applications
This compound (Target) Chromen-4-one - 2-(4-Methoxyphenyl)
- 6-(1-Phenylurea)
Urea, Methoxy ~406.4 g/mol Undisclosed (likely therapeutic)
19-2729 Chromen-4-one - 7-Oxyhexanoate ester
- 6-Prenyloxy groups
- Multiple methoxy substituents
Ester, Prenyl, Methoxy 876.90 g/mol Biomedical, cosmetic
19-2730 Chromen-4-one - 6-Oxyhexanoate ester
- 2-(4-Methoxyphenyl)
Ester, Methoxy Not reported Biomedical, cosmetic
FDB017844 Chromen-4-one - 5-Hydroxy
- 7-Methoxy
- 6-Prenyl
- 4'-Hydroxyphenyl
Hydroxy, Methoxy, Prenyl ~368.4 g/mol Antioxidant, antimicrobial

Key Observations:

Core Modifications: The target compound retains the chromen-4-one core but distinguishes itself via a phenylurea group at position 6, a rare feature compared to ester-linked substituents in compounds 19-2729 and 19-2730 . Urea groups are known for strong hydrogen-bonding capacity, which may enhance interactions with biological targets (e.g., enzymes or receptors).

Substituent Effects: The 4-methoxyphenyl group at position 2 is shared with 19-2730 but absent in FDB017844, which has a 4'-hydroxyphenyl group instead. Methoxy groups generally improve metabolic stability compared to hydroxyl groups, which are prone to glucuronidation . Prenyl and hydroxyl groups in FDB017844 suggest enhanced antioxidant activity, as seen in natural isoflavonoids , whereas the target’s urea group may prioritize target specificity over broad reactivity.

Physicochemical Properties :

  • The target compound’s molecular weight (~406.4 g/mol) is significantly lower than 19-2729 (876.90 g/mol), implying better membrane permeability. However, the urea group’s polarity could reduce lipophilicity compared to ester-containing analogs like 19-2730.

Synthetic Complexity :

  • Compounds like 19-2729 and 19-2730 require multi-step esterification, while the target’s urea linkage might involve simpler coupling reactions, as inferred from ’s synthesis of amide derivatives .

Research Findings and Implications

  • Structural Insights: Crystallographic data for similar compounds (e.g., FDB017844) highlight the importance of substituent positioning on molecular packing and stability .

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